molecular formula C26H35N3O4S B11274466 N-Cyclohexyl-1-({5-[(1E)-2-(2,5-dimethylphenyl)ethenyl]-3-methyl-1,2-oxazol-4-YL}sulfonyl)piperidine-3-carboxamide

N-Cyclohexyl-1-({5-[(1E)-2-(2,5-dimethylphenyl)ethenyl]-3-methyl-1,2-oxazol-4-YL}sulfonyl)piperidine-3-carboxamide

Cat. No.: B11274466
M. Wt: 485.6 g/mol
InChI Key: YKKIUVKZVLBWLI-BUHFOSPRSA-N
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Description

N-Cyclohexyl-1-({5-[(1E)-2-(2,5-dimethylphenyl)ethenyl]-3-methyl-1,2-oxazol-4-YL}sulfonyl)piperidine-3-carboxamide is a complex organic compound that features a cyclohexyl group, a piperidine ring, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclohexyl-1-({5-[(1E)-2-(2,5-dimethylphenyl)ethenyl]-3-methyl-1,2-oxazol-4-YL}sulfonyl)piperidine-3-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the oxazole ring, followed by the introduction of the sulfonyl group, and finally the attachment of the piperidine and cyclohexyl groups. Common reagents used in these steps include sulfonyl chlorides, amines, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-Cyclohexyl-1-({5-[(1E)-2-(2,5-dimethylphenyl)ethenyl]-3-methyl-1,2-oxazol-4-YL}sulfonyl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst choice.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, the compound may be investigated for its potential as a bioactive molecule. Its interactions with biological targets could lead to the discovery of new drugs or therapeutic agents.

Medicine

In medicine, N-Cyclohexyl-1-({5-[(1E)-2-(2,5-dimethylphenyl)ethenyl]-3-methyl-1,2-oxazol-4-YL}sulfonyl)piperidine-3-carboxamide could be studied for its pharmacological properties. This includes its potential as an anti-inflammatory, antimicrobial, or anticancer agent.

Industry

In industry, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-Cyclohexyl-1-({5-[(1E)-2-(2,5-dimethylphenyl)ethenyl]-3-methyl-1,2-oxazol-4-YL}sulfonyl)piperidine-3-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other sulfonyl piperidine derivatives or oxazole-containing molecules. Examples include:

  • N-Cyclohexyl-1-({5-[(1E)-2-(phenyl)ethenyl]-3-methyl-1,2-oxazol-4-YL}sulfonyl)piperidine-3-carboxamide
  • N-Cyclohexyl-1-({5-[(1E)-2-(4-methylphenyl)ethenyl]-3-methyl-1,2-oxazol-4-YL}sulfonyl)piperidine-3-carboxamide

Uniqueness

The uniqueness of N-Cyclohexyl-1-({5-[(1E)-2-(2,5-dimethylphenyl)ethenyl]-3-methyl-1,2-oxazol-4-YL}sulfonyl)piperidine-3-carboxamide lies in its specific combination of functional groups and structural features. This allows for distinct chemical reactivity and potential biological activity compared to other similar compounds.

Properties

Molecular Formula

C26H35N3O4S

Molecular Weight

485.6 g/mol

IUPAC Name

N-cyclohexyl-1-[[5-[(E)-2-(2,5-dimethylphenyl)ethenyl]-3-methyl-1,2-oxazol-4-yl]sulfonyl]piperidine-3-carboxamide

InChI

InChI=1S/C26H35N3O4S/c1-18-11-12-19(2)21(16-18)13-14-24-25(20(3)28-33-24)34(31,32)29-15-7-8-22(17-29)26(30)27-23-9-5-4-6-10-23/h11-14,16,22-23H,4-10,15,17H2,1-3H3,(H,27,30)/b14-13+

InChI Key

YKKIUVKZVLBWLI-BUHFOSPRSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C)/C=C/C2=C(C(=NO2)C)S(=O)(=O)N3CCCC(C3)C(=O)NC4CCCCC4

Canonical SMILES

CC1=CC(=C(C=C1)C)C=CC2=C(C(=NO2)C)S(=O)(=O)N3CCCC(C3)C(=O)NC4CCCCC4

Origin of Product

United States

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